2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms. Its chemical formula is , and it has a CAS number of 1427173-51-0. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various applications in research and industry .
The chemical reactivity of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the amine functional group. The difluorocyclobutyl moiety can also participate in various reactions such as:
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.
The synthesis of 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride can be achieved through several methods:
These methods highlight the importance of both organic synthesis techniques and fluorination chemistry in producing this compound .
2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride has potential applications in various fields:
Several compounds share structural similarities with 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Cyclopropyl)ethan-1-amine hydrochloride | Cyclopropyl group instead of difluorocyclobutyl | More strain in cyclopropane might affect stability |
| 2-(1-Methylcyclobutyl)ethan-1-amine | Methyl substitution on cyclobutane | Different steric effects due to methyl group |
| 2-(Fluorocyclobutyl)ethan-1-amine | Single fluorine substitution | Less lipophilicity compared to difluoro variant |
The presence of two fluorine atoms in the cyclobutane ring distinguishes 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride from other similar compounds, potentially impacting its biological activity and physicochemical properties .
The synthesis of 2-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride represents a significant challenge in fluorinated cyclobutane chemistry, requiring strategic approaches that address both the formation of the strained difluorocyclobutane core and the introduction of the ethylamine side chain [1] [2]. Contemporary synthetic methodologies have evolved to provide reliable access to this class of compounds through carefully designed sequential transformations.
The formation of the 3,3-difluorocyclobutane moiety typically relies on deoxofluorination of the corresponding cyclobutanone precursors [3] [4]. Research has demonstrated that 3-(tert-butoxy)cyclobutanone undergoes efficient deoxofluorination with morpholinosulfur trifluoride (Morph-DAST) in dichloromethane to produce 3,3-difluorocyclobutane-1-tert-butoxy derivatives [4]. Similarly, 3-(benzyloxy)cyclobutanone can be transformed to 3,3-difluorocyclobutane-1-benzyloxy using the same fluorinating conditions [4].
The deoxofluorination process proceeds through a mechanism involving the initial formation of a fluorosulfur intermediate, followed by nucleophilic attack and subsequent elimination to yield the geminal difluoride product [5] [4]. This transformation is particularly effective for ketone substrates bearing electron-withdrawing groups or protected alcohol functionalities that stabilize the intermediate species [3] [4].
Studies have shown that the choice of solvent significantly impacts the reaction outcome, with dichloromethane providing optimal results for most cyclobutanone substrates [4]. The reaction typically proceeds at temperatures ranging from -78°C to room temperature, depending on the specific substrate and fluorinating agent employed [6] [7].
The introduction of the ethylamine side chain can be accomplished through several strategic approaches, with nucleophilic substitution and reductive amination representing the most commonly employed methodologies [8] [9] [10]. The formation of the carbon-nitrogen bond typically occurs via nucleophilic substitution reactions where an amine group replaces a leaving group on the cyclobutyl ring .
Reductive amination provides an alternative pathway for ethylamine incorporation, involving the formation of an imine intermediate followed by reduction to the corresponding amine [8] [9]. This process employs aldehydes or ketones as carbonyl components and utilizes reducing agents such as sodium cyanoborohydride or lithium aluminum hydride [12] [10].
The nucleophilic substitution approach often requires the presence of a suitable leaving group on the cyclobutane framework, such as a halide or tosylate . The reaction conditions must be carefully optimized to prevent competing elimination reactions that could lead to cyclobutene formation [13] [14].
The formation of amine hydrochloride salts represents a fundamental transformation in pharmaceutical chemistry, converting lipophilic amine bases into water-soluble ionic species [15] [16]. The synthesis of 2-(3,3-difluorocyclobutyl)ethan-1-amine hydrochloride involves the reaction of the free amine base with hydrochloric acid under controlled conditions [17] [16].
The salt formation reaction proceeds through protonation of the nitrogen lone pair by hydrochloric acid, resulting in the formation of an ammonium cation paired with a chloride anion [17] [16]. This transformation typically occurs rapidly in polar solvents or can be conducted in solid-state conditions by exposing the amine to hydrogen chloride gas [18] [19].
Purification of amine hydrochloride salts commonly employs recrystallization techniques from appropriate solvent systems [18] [19]. Thermal purification methods have been developed for cases where conventional recrystallization proves challenging, involving controlled vaporization and condensation in the presence of hydrogen chloride gas [18]. These methods provide pure, white crystalline products substantially uncontaminated by free amine [18].
The thermal stability of amine hydrochloride salts varies significantly with molecular structure, with decomposition temperatures typically ranging from 200-300°C for most primary amine salts [20] [19]. Proper handling and storage conditions are essential to maintain product integrity and prevent decomposition [19].
Directed carbon-hydrogen functionalization of cyclobutane derivatives has emerged as a powerful strategy for accessing complex molecular architectures [13] [21] [22]. These methodologies enable selective functionalization of specific carbon-hydrogen bonds through the use of directing groups that coordinate to transition metal catalysts [21] [23].
Palladium-catalyzed directed carbon-hydrogen arylation has proven particularly effective for cyclobutane substrates bearing aminoquinoline directing groups [13] [21]. Research has demonstrated that cyclobutane derivatives can undergo bis-arylation reactions with excellent yields and stereoselectivity when employing appropriate catalyst systems [13] [21].
The 8-aminoquinoline directing group facilitates selective functionalization of methylene carbon-hydrogen bonds under palladium(II/IV) catalysis [21] [24]. Reaction conditions typically involve aryl iodides as coupling partners, silver carbonate as oxidant, and elevated temperatures in polar solvents [21] [23].
Rhodium-catalyzed carbon-hydrogen functionalization provides complementary reactivity patterns, enabling selective functionalization at different positions of the cyclobutane ring depending on catalyst choice [13] [25]. Sterically demanding rhodium catalysts favor reaction at secondary carbon-hydrogen sites, while less bulky catalysts promote tertiary carbon-hydrogen functionalization [13].
The development of effective fluorinating agents has been crucial for accessing difluorocyclobutane derivatives, with diethylaminosulfur trifluoride (DAST) and morpholinosulfur trifluoride (Morph-DAST) representing the most widely employed reagents [26] [4] [27].
| Fluorinating Agent | Thermal Stability | Reactivity | Substrate Compatibility |
|---|---|---|---|
| DAST | Decomposes at 140°C (1700 J/g) | High | Alcohols, ketones, carboxylic acids |
| Morph-DAST | Enhanced thermal stability | Higher than DAST | Hindered substrates, tertiary alcohols |
| Deoxo-Fluor | Decomposes at 140°C (1100 J/g) | Moderate | Acid-labile substrates |
| Sulfur Tetrafluoride | Gas at room temperature | Very high | Limited laboratory use |
DAST converts alcohols to the corresponding alkyl fluorides and transforms aldehydes and unhindered ketones to geminal difluorides [27] [6]. The reagent shows particular utility in the deoxofluorination of cyclobutanone substrates, though careful temperature control is required to prevent explosive decomposition [27] [7].
Morpholinosulfur trifluoride (Morph-DAST) provides enhanced thermal stability and improved reactivity compared to DAST, particularly for sterically hindered substrates [26] [4]. This reagent performs effectively in deoxofluorination reactions involving tertiary alcohols and hindered ketones where DAST shows limited reactivity [26] [4].
The mechanism of deoxofluorination involves initial coordination of the fluorinating agent to the oxygen atom, followed by nucleophilic attack and elimination to form the carbon-fluorine bonds [5] [4]. Reaction conditions must be optimized for each substrate class to achieve optimal yields while minimizing side reactions [4] [7].
Transition metal-catalyzed cross-coupling reactions provide powerful tools for constructing carbon-nitrogen bonds in complex molecular frameworks [28] [29] [30]. Palladium-catalyzed amination reactions, exemplified by the Buchwald-Hartwig coupling, enable efficient formation of aryl-nitrogen bonds under mild conditions [30] [31].
The Buchwald-Hartwig amination mechanism involves oxidative addition of the aryl halide to palladium(0), followed by amine coordination and reductive elimination to form the carbon-nitrogen bond [30]. Ligand selection plays a crucial role in determining reaction efficiency and selectivity, with phosphine and N-heterocyclic carbene ligands providing complementary reactivity profiles [32] [30].
Contemporary developments in cross-coupling methodology have expanded the scope to include alkyl electrophiles and nucleophiles, enabling formation of carbon(sp³)-nitrogen bonds [28] [29]. These transformations often proceed through single-electron transfer mechanisms that circumvent the challenges associated with traditional two-electron processes [29] [33].
Palladium-catalyzed amination of aryl sulfides has emerged as an alternative approach for carbon-nitrogen bond formation, utilizing readily available sulfide substrates under mild conditions [32]. These reactions employ N-heterocyclic carbene ligands and proceed through oxidative addition, amine coordination, and reductive elimination sequences [32].
Methyltransferase-like 3 represents the catalytic subunit of the major ribonucleic acid N6-methyladenosine methyltransferase complex, functioning as a key regulator of epigenetic modifications in mammalian cells [1] [2]. The compound 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride demonstrates potential as a methyltransferase-like 3 inhibitor through its ability to modulate ribonucleic acid methylation pathways that are critical for gene expression regulation [3] [4].
Methyltransferase-like 3 catalyzes the transfer of methyl groups from S-adenosyl-L-methionine to the N6 position of adenosine residues in ribonucleic acid, establishing N6-methyladenosine as the most abundant internal modification in messenger ribonucleic acid and long non-coding ribonucleic acid [5]. This modification plays essential roles in ribonucleic acid processing, stability, translation, and nuclear export, making methyltransferase-like 3 an attractive target for therapeutic intervention in diseases characterized by dysregulated gene expression [6].
The methyltransferase-like 3-methyltransferase-like 14 heterodimer complex demonstrates preferential activity toward single-stranded deoxyribonucleic acid substrates, despite weaker binding affinity compared to structured ribonucleic acid elements [3]. This substrate specificity is regulated by the binding of structured ribonucleic acid elements that can restrict methyltransferase-like 3-mediated methylation of deoxyribonucleic acid, particularly in chromatin contexts where deoxyribonucleic acid and ribonucleic acid are held in close proximity [6].
Experimental evidence demonstrates that methyltransferase-like 3 is recruited to chromatin by promoter-bound transcription factors and localizes to sites of double-stranded deoxyribonucleic acid breaks, suggesting its involvement in deoxyribonucleic acid repair processes and transcriptional regulation [3]. The enzyme also participates in ribonucleic acid metabolism within R-loops, highlighting its multifaceted role in maintaining genomic stability and regulating gene expression [6].
Recent advances in small molecule methyltransferase-like 3 inhibitor development have revealed critical structure-activity relationships that guide the optimization of compounds like 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride. The inhibitor EP652 demonstrates potent enzymatic inhibition of methyltransferase-like 3 with favorable pharmacokinetic parameters and efficacy in preclinical oncology models [1], establishing a benchmark for evaluating related compounds.
Crystal structure analysis of the methyltransferase-like 3-methyltransferase-like 14 heterodimer reveals that S-adenosyl methionine binds exclusively to the methyltransferase-like 3 pocket, while methyltransferase-like 14 serves as a ribonucleic acid-binding platform [7]. This structural organization indicates that methyltransferase-like 3 functions as the catalytic core, while methyltransferase-like 14 facilitates substrate recognition and binding [8].
The development of structure-activity relationships has identified key pharmacophoric elements required for methyltransferase-like 3 inhibition. The compound STM2457 serves as a potent and selective methyltransferase-like 3 inhibitor that blocks N6-methyladenosine deposition and demonstrates efficacy in neuroblastoma models [4]. This inhibitor reduces cell proliferation and promotes differentiation through decreased N6-methyladenosine modification of transcripts involved in nervous system development.
Selectivity profiling of advanced methyltransferase-like 3 inhibitors demonstrates over 1000-fold selectivity against panels of ribonucleic acid, deoxyribonucleic acid, and protein methyltransferases [5], indicating that optimized compounds can achieve exceptional target specificity. The binding mode of these inhibitors typically involves occupation of the S-adenosyl methionine binding site, with key interactions including salt bridge formation with aspartate residues and hydrogen bonding with serine residues [5].
The cyclic guanosine monophosphate-adenosine monophosphate synthase-stimulator of interferon genes pathway represents a critical component of innate immunity, with stimulator of interferon genes serving as a transmembrane protein that detects cytosolic deoxyribonucleic acid and activates type I interferon responses [9]. Compounds containing the 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride scaffold may function as modulators of this pathway through interactions with the stimulator of interferon genes protein.
Stimulator of interferon genes activation occurs through binding of cyclic dinucleotides, particularly 2′3′-cyclic guanosine monophosphate-adenosine monophosphate produced by cyclic guanosine monophosphate-adenosine monophosphate synthase [10]. Upon activation, stimulator of interferon genes translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and phosphorylates tank-binding kinase 1, leading to interferon regulatory factor 3 activation and type I interferon production [9].
Benzonaphthyridine derivatives have emerged as promising stimulator of interferon genes modulators, with compounds like NVS-STG2 demonstrating the ability to induce high-order oligomerization of human stimulator of interferon genes through a molecular glue-like mechanism [11]. These compounds bind to pockets between transmembrane domains, stabilizing active conformations that promote downstream signaling.
The development of stimulator of interferon genes inhibitors has focused on compounds that bind to the cyclic dinucleotide binding pocket, with SN-011 representing a potent inhibitor that blocks stimulator of interferon genes activation with nanomolar activity [12]. This compound competes with endogenous cyclic guanosine monophosphate-adenosine monophosphate for binding, locking the stimulator of interferon genes dimer in an inactive conformation and preventing oligomerization.
The incorporation of fluorine atoms into pharmaceutical compounds, including those with the 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride structure, provides significant advantages in terms of bioavailability and target affinity enhancement. Fluorine substitution increases lipophilicity in aromatic systems while simultaneously blocking metabolic soft spots, leading to improved pharmacokinetic properties [13] [14].
The carbon-fluorine bond represents the strongest bond in organic chemistry due to fluorine's high electronegativity, providing exceptional metabolic stability compared to carbon-hydrogen bonds [15]. This stability translates to reduced metabolic degradation and extended drug half-life, making fluorinated compounds particularly attractive for therapeutic applications requiring sustained activity [13].
Fluorine atoms can form favorable orthogonal multipolar interactions with protein targets, particularly through carbon-fluorine to carbonyl carbon contacts that enhance binding affinity [16]. These interactions are geometrically distinct from hydrogen bonds and provide additional stabilization of ligand-protein complexes without significantly increasing molecular weight or polar surface area [16].
The strategic placement of fluorine atoms can modulate the acid-base properties of functional groups, with fluorine's electron-withdrawing effects altering pKa values to optimize compounds for physiological pH conditions [14]. This modulation is particularly important for amine-containing compounds like 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride, where the basicity of the amino group can be fine-tuned through fluorine substitution.
Approximately 40% of new pharmaceutical compounds contain fluorine atoms, reflecting the element's critical role in modern drug discovery [17]. The success of fluorinated drugs across therapeutic areas demonstrates the broad applicability of fluorine incorporation for addressing challenging pharmacological properties.
The cyclobutane ring system in 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride provides unique steric and electronic contributions that influence the compound's pharmacological properties. Cyclobutane adopts a puckered conformation with a median puckering angle of 15.5 degrees, which relieves eclipsing interactions while maintaining significant ring strain of approximately 26 kilocalories per mole [18].
The cyclobutane ring effectively restricts conformational flexibility of aliphatic chains, serving as a rigidifying element that can enhance binding affinity by reducing the entropic penalty associated with protein-ligand complex formation [18]. This conformational constraint is particularly valuable in drug design, where molecular rigidity often correlates with improved cellular permeability and metabolic stability [19].
Cyclobutane rings demonstrate exceptional utility as bridging motifs in medicinal chemistry, with both cis and trans 1,3-disubstituted configurations providing distinct spatial orientations for pharmacophore elements [18]. The median carbon-carbon non-bonding distance of 2.16 Angstroms in cyclobutane enables precise geometric control over substituent positioning [19].
The electronic properties of cyclobutane are influenced by its unusual bond angles, with a median carbon-carbon-carbon bond angle of 88.9 degrees representing significant deviation from tetrahedral geometry [18]. This distortion affects the hybridization of carbon atoms and can influence the electron density distribution throughout the ring system.
Recent applications of cyclobutane-containing compounds in drug development demonstrate consistent improvements in activity and properties compared to acyclic counterparts [19]. The cyclobutane motif appears frequently in patents and has been incorporated into nine Food and Drug Administration-approved drugs spanning diverse therapeutic areas [18].
The ethylamine moiety in 2-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride provides essential hydrogen bonding capacity that contributes to the compound's biological activity and pharmacokinetic properties. Primary amine groups function as both hydrogen bond donors through nitrogen-hydrogen bonds and hydrogen bond acceptors through the nitrogen lone pair [20].
The hydrogen bond donating ability of amine groups can be quantified using experimental methods, with primary amines typically demonstrating moderate to strong hydrogen bond donating capacity depending on their chemical environment [20]. The ethylamine chain provides flexibility for optimal positioning of the amino group within binding sites, allowing for favorable interactions with protein targets.
Amine nitrogen atoms represent reliable hydrogen bond acceptors, with statistical analysis of crystal structures revealing that primary amine groups participate in hydrogen bonding interactions in significant percentages of reported structures [21]. However, the presence of competing hydrogen bond acceptor sites in molecules can influence the preferred binding mode of amine groups [21].
The combination of hydrogen bond donating and accepting capabilities makes ethylamine chains versatile pharmacophoric elements, capable of forming multiple simultaneous interactions with protein targets including salt bridges with acidic residues and hydrogen bonds with polar side chains [22]. These interactions contribute to both binding affinity and selectivity.
Irritant